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C.I. Food Black 2 - 2118-39-0

C.I. Food Black 2

Catalog Number: EVT-366916
CAS Number: 2118-39-0
Molecular Formula: C26H19N5NaO13S4
Molecular Weight: 760.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The formation of C.I. Food Black 2 involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.

Molecular Structure Analysis

C.I. Food Black 2 is characterized by its molecular structure consisting of folded graphite layers. This structure is determined by the stages of its synthesis process, which include chain elongation, cyclization, and the densification of rings. These structural characteristics contribute to its pigmenting properties and stability.

Chemical Reactions Analysis

As a form of carbon black, C.I. Food Black 2 participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.

Physical And Chemical Properties Analysis

The physical properties of C.I. Food Black 2, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry. It remains insoluble under most conditions and contributes to the coloration of food and cosmetic products effectively without altering their chemical properties. The chemical properties of C.I. Food Black 2, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups.

Source and Classification

C.I. Food Black 2 is classified as an azo dye due to the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are characterized by their vivid colors and are widely used in various industries due to their ability to form covalent bonds with substrates, which enhances their stability and effectiveness as colorants . This compound is primarily derived from the diazotization of aromatic amines, specifically 4-aminobenzenesulfonic acid, followed by coupling reactions with naphthalene derivatives.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Food Black 2 involves a series of diazotization and coupling reactions:

  1. Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite in hydrochloric acid at low temperatures (around 0 °C) to produce the diazonium salt.
  2. Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid to form an intermediate product.
  3. Further Diazotization and Coupling: This intermediate undergoes another round of diazotization followed by coupling with 2,7-naphthalenedisulfonic acid to yield C.I. Food Black 2.

The industrial production typically employs batch processes under controlled conditions to maximize yield and purity.

Molecular Structure Analysis

C.I. Food Black 2 has a complex molecular structure characterized by multiple sulfonic acid groups and azo linkages that contribute to its color properties:

  • Molecular Formula: C₁₈H₁₄N₄Na₄O₈S₄
  • Molecular Weight: Approximately 502.5 g/mol
  • Structural Features: The presence of two naphthalene units connected by azo linkages allows for extensive conjugation, which is essential for its light absorption properties.

Spectroscopic techniques such as UV-visible spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to characterize the molecular structure and confirm the presence of functional groups .

Chemical Reactions Analysis

Types of Reactions

C.I. Food Black 2 can undergo various chemical reactions:

  1. Oxidation: Under strong oxidative conditions, the azo bonds can break down, leading to smaller aromatic compounds.
  2. Reduction: The compound can be reduced to form aromatic amines, which are useful intermediates in further chemical synthesis.
  3. Substitution: The sulfonic acid groups can participate in substitution reactions under basic conditions, allowing modifications to the dye’s properties.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium dithionite or zinc dust in acidic environments.
  • Substitution Nucleophiles: Various nucleophiles can be employed depending on the desired modification.
Mechanism of Action

Target of Action

The primary target of C.I. Food Black 2 is visual perception; it enhances the aesthetic appeal of food products and other applications through its color properties.

Mode of Action

The mechanism involves the interaction of C.I. Food Black 2 with light, where specific wavelengths are absorbed due to its structural characteristics. The azo groups play a crucial role in this interaction, contributing to the dye's ability to absorb visible light and thus imparting a black color.

Physical and Chemical Properties Analysis

C.I. Food Black 2 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a brown-to-black powder.
  • Solubility: Soluble in water; solubility may vary depending on pH.
  • Stability: Exhibits good stability under various conditions but may degrade under extreme oxidative conditions.
  • Light Fastness: Generally shows good light fastness but can vary based on specific formulations and applications .
Applications

C.I. Food Black 2 is utilized across various industries:

  1. Food Industry: Used as a colorant in processed foods to enhance visual appeal.
  2. Cosmetics: Incorporated into cosmetics for pigmentation purposes.
  3. Textiles: Employed in dyeing fabrics due to its vivid coloration and stability.
  4. Pharmaceuticals: Occasionally used in formulations where color differentiation is necessary.

The versatility of C.I. Food Black 2 makes it a valuable compound across these sectors, contributing significantly to product aesthetics and consumer acceptance .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

C.I. Food Black 2, systematically named tetrasodium 6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulfonate, is a synthetic tetra-anionic diazo dye. Its molecular formula is C₂₆H₁₅N₅Na₄O₁₃S₄, with a molar mass of 825.63 g·mol⁻¹ [3]. The structure comprises two linked naphthalene systems: one amino-hydroxy substituted naphthalenedisulfonic acid unit and one naphthalene ring bearing an additional azo-linked benzenesulfonic acid group. This architecture results in four sulfonate groups (–SO₃⁻), neutralized as tetrasodium salts, which confer high water solubility. The extensive conjugated π-system across the two azo bonds (–N=N–) and aromatic frameworks is responsible for its intense black hue. The positioning of sulfonate groups at the 2,7-positions on the amino-hydroxy-naphthalene core and the 7-position on the adjacent naphthalene ensures charge delocalization and steric accessibility for solvation [3].

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques provide critical insights into the structural and electronic features of C.I. Food Black 2:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This dye exhibits a broad absorption spectrum between 500–600 nm due to its extended chromophore. The absorption profile shifts bathochromically (red shift) with increasing pH, attributable to deprotonation of the phenolic hydroxy group (pKₐ ~10). This property allows UV-Vis to monitor pH-dependent conformational changes and dye aggregation states in solution [4].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative-ion mode is ideal for characterizing polysulfonated dyes. For C.I. Food Black 2, ESI-MS generates multicharged ions like [M−4Na]⁴⁻ and [M−3Na]³⁻, confirming its molecular weight (825.63 Da) and the presence of four sulfonate groups. The high signal intensity of decationized ions without fragmentation simplifies molecular weight validation and impurity detection in synthetic mixtures [7].

  • Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) enables trace analysis of this dye by amplifying signals from its azo bonds (characteristic peaks at 1390 cm⁻¹ and 1440 cm⁻¹) and sulfonate groups (1040 cm⁻¹). SERS coupled with microfluidics allows for detecting structural analogs in complex matrices, though matrix interference remains a challenge for quantitative analysis [4].

  • Nuclear Magnetic Resonance (NMR): While not explicitly reported for this compound, ¹H/¹³C NMR principles for sulfonated dyes predict signals indicative of structural symmetry. The naphthalene protons would resonate at δ 7.0–9.0 ppm, while the azo-bonded aromatic hydrogens appear downfield. NMR can resolve positional isomers by distinguishing sulfonate placement and amino-hydroxy substitution patterns [5].

Table 1: Key Spectroscopic Signatures of C.I. Food Black 2

TechniqueKey FeaturesStructural Insights
UV-Visλₘₐₓ: 500–600 nm; pH-dependent shiftsChromophore conjugation; phenolic pK
ESI-MS (negative)[M−4Na]⁴⁻ (m/z 184.5); [M−3Na]³⁻ (m/z 246.0)Molecular weight; sulfonate count
SERSAzo bonds: 1390 cm⁻¹, 1440 cm⁻¹; sulfonates: 1040 cm⁻¹Azo/conjugate integrity; trace detection
NMR (predicted)Naphthalene H: δ 7.0–9.0 ppm; azo-linked H: >δ 8.0 ppmSubstituent positions; symmetry

Isomeric Variations and Conformational Stability

C.I. Food Black 2 can exhibit positional isomers arising from sulfonate group placement or azo-bond regiochemistry. For example:

  • Sulfonate Isomerism: The sulfonate groups could theoretically occupy positions 5,6, or 8 on the hydroxy-amino-naphthalene system, though synthesis dictates 2,7-substitution. Such isomers alter polarity and solubility, detectable via ion mobility-mass spectrometry (IMS-MS) using sodium adducts. IMS-MS separates isomers based on drift time differences arising from collision cross-section variances [6].
  • Azo-Bond Tautomerism: The hydroxy-azo group may exhibit hydrazone-keto tautomerism, where a proton shifts from oxygen to nitrogen, forming a quinone-like structure (C.I. Food Black 2: O=N–N–H → HO–N=N). This tautomerism affects the absorption spectrum and redox behavior. Density functional theory (DFT) calculations predict the hydrazone form as more stable due to intramolecular hydrogen bonding [6] [7].

Conformational stability is influenced by:

  • Sulfonate Repulsion: The four sulfonate groups create electrostatic repulsion, favoring an extended conformation in aqueous solutions. This reduces π-stacking aggregation.
  • Azo Bond Rigidity: Trans azo bonds (–N=N–) impose planarity, constrained by ortho-substituted sulfonates. Steric hindrance may twist naphthalene rings by 15–25°, marginally reducing conjugation [7].

Sulfonic Acid Group Functionality and Ionic Properties

The four sulfonic acid groups (–SO₃H), present as tetrasodium salts (–SO₃Na), define the dye’s physicochemical behavior:

  • Acidity and Dissociation: Each sulfonic group has a pKₐ < 1.0, making them fully ionized (–SO₃⁻) across environmentally relevant pH ranges (pH 2–12). This generates a high charge density, enabling electrostatic binding to cationic surfaces or proteins. Carboxylic acid groups (if present) would dissociate near pH 4.5, but C.I. Food Black 2 lacks these [7] [3].
  • Solubility and Aggregation: The tetrasodium salt confers water solubility >500 g/L at 25°C. Despite this, aggregation occurs at high concentrations (>10⁻³ M) due to hydrophobic interactions between aromatic backbones, forming dimers/trimers. This is evidenced by concentration-dependent UV-Vis hypsochromic shifts (blue shifts) and reduced diffusion coefficients in NMR [7].
  • Ionic Strength Effects: High salt concentrations (e.g., Na₂SO₄ >0.5 M) screen electrostatic repulsion, promoting aggregation. Conversely, extreme pH (>12) deprotonates the phenolic OH, increasing negative charge and solubility [4] [7].

Table 2: Sulfonic Acid Group Contributions to Dye Behavior

PropertyInfluence of Sulfonate GroupsConsequence
SolubilityHydrophilic counterions (Na⁺) shield charge; hydration shell formation>500 g/L solubility in water
AggregationCharge screening at high ionic strength promotes π-stackingHypsochromic UV shifts; reduced diffusion
pH SensitivitypKₐ <1.0 for –SO₃H; pKₐ ~10.0 for Ar–OHCharge stability at pH 2–12; anionic repulsion
ReactivityElectrophilic sites blocked; nucleophilic substitution inhibitedResistance to hydrolysis; thermal stability up to 250°C

Properties

CAS Number

2118-39-0

Product Name

C.I. Food Black 2

IUPAC Name

tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

Molecular Formula

C26H19N5NaO13S4

Molecular Weight

760.7 g/mol

InChI

InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);

InChI Key

ZSRKJGSFDBOHMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

Food Black 2;CI 27755

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

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